2-Ethyl-5,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C10H20O2 It is a carboxylic acid that features a branched alkyl chain, making it a unique structure among carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5-dimethylhexanoic acid, with ethyl halides under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the ethyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of olefins followed by oxidation. For instance, the hydroformylation of 2-ethyl-2,5-dimethylhexene can yield the corresponding aldehyde, which can then be oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,5-dimethylhexanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols using reagents like lithium aluminum hydride.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride to form acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides.
Scientific Research Applications
2-Ethyl-5,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of esters and amides.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,5-dimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The branched alkyl chain may also affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the additional methyl groups.
2,5-Dimethylhexanoic acid: Lacks the ethyl group, making it less branched.
Valproic acid: Another branched carboxylic acid with different substituents.
Uniqueness
2-Ethyl-5,5-dimethylhexanoic acid is unique due to its specific branching pattern, which can influence its chemical reactivity and interactions with biological molecules. This distinct structure may confer unique properties that are not observed in its similar counterparts.
Properties
Molecular Formula |
C10H20O2 |
---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-ethyl-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-5-8(9(11)12)6-7-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12) |
InChI Key |
UOWVUSQOFFHRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.